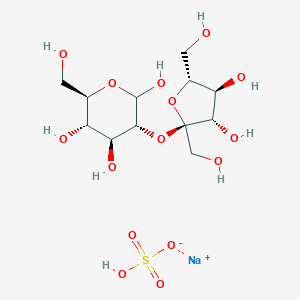![molecular formula C26H34FN3O B232127 3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone, commonly known as FPPEP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPEP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
作用机制
FPPEP is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It works by increasing the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
Studies have shown that FPPEP has significant biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety and depression. It has also been found to have analgesic properties, which can help alleviate pain.
实验室实验的优点和局限性
One of the major advantages of using FPPEP in lab experiments is its high selectivity and potency. It has been found to be highly effective in targeting specific neurotransmitters in the brain, which can help researchers better understand the mechanisms underlying various neurological disorders. However, one of the limitations of using FPPEP in lab experiments is its high cost and limited availability.
未来方向
There are several future directions for research on FPPEP. One area of interest is its potential use in the treatment of cancer. Studies have shown that FPPEP has anti-tumor properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in the treatment of addiction. Studies have shown that FPPEP can reduce drug-seeking behavior in animals, and further research is needed to explore its potential as an addiction treatment. Additionally, more research is needed to explore the long-term effects of FPPEP on the body and its potential side effects.
合成方法
FPPEP is synthesized using a multi-step process that involves the reaction of 4-fluoro phenyl acetic acid with pyrrolidine, followed by the reaction with piperazine and then with 2-methyl-1-phenyl-1-propanone. The final product is obtained through purification and crystallization.
科学研究应用
FPPEP has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and as an analgesic.
属性
分子式 |
C26H34FN3O |
|---|---|
分子量 |
423.6 g/mol |
IUPAC 名称 |
3-[4-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C26H34FN3O/c1-21(26(31)23-7-3-2-4-8-23)19-28-15-17-29(18-16-28)20-25(30-13-5-6-14-30)22-9-11-24(27)12-10-22/h2-4,7-12,21,25H,5-6,13-20H2,1H3 |
InChI 键 |
BHBWNYBKKMRJJJ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCC3)C(=O)C4=CC=CC=C4 |
规范 SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCC3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)